2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271156
InChI: InChI=1S/C12H12BrN3O2/c1-7-4-11(17)9-5-8(13)2-3-10(9)16(7)6-12(18)15-14/h2-5H,6,14H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C12H12BrN3O2
Molecular Weight: 310.15 g/mol

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

CAS No.:

Cat. No.: VC16271156

Molecular Formula: C12H12BrN3O2

Molecular Weight: 310.15 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide -

Specification

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
IUPAC Name 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetohydrazide
Standard InChI InChI=1S/C12H12BrN3O2/c1-7-4-11(17)9-5-8(13)2-3-10(9)16(7)6-12(18)15-14/h2-5H,6,14H2,1H3,(H,15,18)
Standard InChI Key FKOJAAHFWXFAPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(N1CC(=O)NN)C=CC(=C2)Br

Introduction

Synthesis of Quinoline Derivatives

Quinoline derivatives can be synthesized through various chemical reactions. For example, the synthesis of methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate, a related compound, typically involves the bromination of a suitable quinoline precursor followed by esterification. The reaction conditions, such as temperature, solvent, and reaction time, are critical for optimizing yields and purity.

Biological Activities of Quinoline Derivatives

Quinoline derivatives are known for their potential biological activities:

  • Antimicrobial Activity: Quinoline derivatives have shown significant antimicrobial properties against various bacterial and fungal strains .

  • Anticancer Activity: These compounds have been explored for their anticancer potential, with some derivatives exhibiting promising activity against specific cancer cell lines .

  • Antimalarial Activity: Historically, quinoline derivatives have been used as antimalarial drugs, highlighting their broad therapeutic potential.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize quinoline derivatives and confirm their structure.

Potential Applications

Quinoline derivatives have potential applications in various fields, including drug development and therapeutic applications. Their diverse biological activities make them promising candidates for further exploration in medicinal chemistry .

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